molecular formula C13H22N4O5 B042883 2-[7-(羧甲基)-13-氧代-1,4,7,10-四氮杂双环[8.2.1]十三烷-4-基]乙酸 CAS No. 229312-33-8

2-[7-(羧甲基)-13-氧代-1,4,7,10-四氮杂双环[8.2.1]十三烷-4-基]乙酸

货号 B042883
CAS 编号: 229312-33-8
分子量: 314.34 g/mol
InChI 键: JYSLQCINSTWPIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related macrocyclic compounds involves a combination of straightforward and high-yield methods. For example, a facile synthesis approach for a precursor chelating agent, similar in complexity to the compound of interest, achieved an overall yield of 92%, highlighting the efficiency and accessibility of synthesizing complex macrocyclic compounds. This method avoids the use of labor-intensive purification techniques, making it attractive for preparing large quantities at reduced costs (Li, Winnard, & Bhujwalla, 2009).

Molecular Structure Analysis

Molecular structure analyses of related compounds often involve NMR spectroscopy and X-ray crystallography. For instance, the synthesis of 1-oxa-4,8,12-triazacyclotetradecane-4,12-diacetic acid provided insights into protonation and metal complexation, which are crucial for understanding the coordination geometry and stability of metal complexes formed by macrocyclic ligands. Such studies can be pivotal in deducing the molecular structure and electronic configuration of complex macrocycles (Chaves et al., 1992).

Chemical Reactions and Properties

Macrocyclic compounds like 2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid undergo fascinating chemical reactions, including the formation of complexes with metal ions. The stability and reactivity of these complexes are significantly influenced by the ligand's structure and the nature of the metal ion. Studies have shown that the protonation constants and stability constants of such complexes can be determined using potentiometric measurements, providing valuable information on their chemical properties and potential applications (Campello et al., 2009).

Physical Properties Analysis

The physical properties of macrocyclic compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. For instance, the solubility-controlled regioselective synthesis of a related macrocyclic complexing agent demonstrates the importance of understanding and manipulating the physical properties for efficient synthesis and potential practical applications (Lázár, 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity with different functional groups, stability under various conditions, and the ability to form complexes with a wide range of metal ions, are central to the application of macrocyclic compounds. For example, the bifunctional chelating agent synthesis, which involves reacting the parent macrocycle with iodoacetamide, highlights the compound's versatility and potential for creating highly stable and functionalized materials (Chappell et al., 1999).

科学研究应用

配体合成和结构分析

Ranganathan 等人(2002 年)合成了一系列多甲基化 DOTA 配体,它们是配体 DOTA 的衍生物,形成空间拥挤的镧系螯合物。这些衍生物,包括 M4DOTA 和 M4DOTMA,由于其刚性结构和顺磁性,显示出用于磁共振成像的潜力 (Ranganathan 等人,2002 年)。该研究还探索了刚性配体的合成,以了解烷基取代对酸碱性质和构象迁移的影响,为其在核医学和分子成像中的应用提供了见解 (Ranganathan 等人,2002 年)

生物医学应用

Chong 等人(2008 年)报道了新型十齿配体 DEPA 的合成和生物学评价,该配体在抗体靶向癌症治疗和放射免疫治疗中具有潜在应用。该研究突出了该配体作为 Lu、Bi 和 Bi 等放射性同位素螯合剂的有效性,证明了其在靶向癌症治疗开发中的相关性 (Chong 等人,2008 年)

磁共振成像 (MRI) 增强

Mishra 等人(2008 年)合成了 GdDO3A 型双大环配合物,它们对 Ca(2+) 敏感,作为潜在的 MRI 造影剂。该研究揭示了钙结合对这些配合物弛豫率的影响,表明它们在开发“智能”MRI 造影剂中的应用 (Mishra 等人,2008 年)

放射免疫治疗研究

在 Chong 等人(2006 年)的一项研究中,评估了新型配体,包括 PIP-DTPA 和 PIP-DOTA,在放射免疫治疗中的潜在用途。研究重点关注它们在用 Lu、Y、Pb 和 Bi 等同位素放射标记时的稳定性和体内行为,为放射免疫治疗方法的进步做出贡献 (Chong 等人,2006 年)

生物医学应用中的稳定性常数

Anderegg 等人(2005 年)严格评估了包括 DOTA 及其衍生物在内的络合剂的金属配合物的稳定性常数,这些络合剂在生物医学和环境应用中具有重要意义。这种评估提供了对这些配合物稳定性的全面理解,这对它们在医学诊断和治疗中的有效使用至关重要 (Anderegg 等人,2005 年)

属性

IUPAC Name

2-[7-(carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O5/c18-11(19)9-14-1-2-15(10-12(20)21)4-6-17-8-7-16(5-3-14)13(17)22/h1-10H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSLQCINSTWPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN2CCN(C2=O)CCN1CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-oxo-1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。